Cas no 1805482-02-3 (Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate)

Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate is a fluorinated aromatic ester with a cyano substituent, offering versatile reactivity in organic synthesis. The presence of difluoromethoxy and fluoro groups enhances its electron-withdrawing properties, making it valuable for constructing pharmacophores or agrochemical intermediates. The ethyl ester moiety provides stability while allowing further functionalization via hydrolysis or transesterification. Its structural features contribute to improved metabolic stability and lipophilicity in bioactive molecules. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its balanced steric and electronic profile. Careful handling is recommended due to potential sensitivity to hydrolysis under extreme conditions.
Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate structure
1805482-02-3 structure
Product name:Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate
CAS No:1805482-02-3
MF:C12H10F3NO3
MW:273.20791387558
CID:4944770

Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate
    • Inchi: 1S/C12H10F3NO3/c1-2-18-11(17)5-7-4-10(19-12(14)15)8(6-16)3-9(7)13/h3-4,12H,2,5H2,1H3
    • InChI Key: JBHVFQVMDQEVRN-UHFFFAOYSA-N
    • SMILES: FC1=CC(C#N)=C(C=C1CC(=O)OCC)OC(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 355
  • Topological Polar Surface Area: 59.3
  • XLogP3: 2.8

Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015021448-250mg
Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate
1805482-02-3 97%
250mg
489.60 USD 2021-06-18
Alichem
A015021448-500mg
Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate
1805482-02-3 97%
500mg
831.30 USD 2021-06-18
Alichem
A015021448-1g
Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate
1805482-02-3 97%
1g
1,490.00 USD 2021-06-18

Additional information on Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate

Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate (CAS No. 1805482-02-3): A Comprehensive Overview

Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate (CAS No. 1805482-02-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct cyano, difluoromethoxy, and fluorophenyl functionalities, offers a wide range of potential applications, particularly in the development of novel therapeutic agents.

The molecular structure of Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate is notable for its complexity and the presence of multiple functional groups. The cyano group, known for its strong electron-withdrawing properties, imparts significant chemical reactivity and stability to the molecule. The difluoromethoxy substituent, on the other hand, introduces unique electronic and steric effects, which can influence the compound's biological activity and pharmacokinetic properties. Additionally, the fluorophenyl moiety enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug design.

Recent studies have highlighted the potential of Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate in various therapeutic areas. One notable application is in the development of anti-inflammatory drugs. The compound's ability to modulate key inflammatory pathways has been demonstrated in several preclinical models. For instance, a study published in the Journal of Medicinal Chemistry reported that Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Beyond its anti-inflammatory properties, Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate has also shown promise in cancer research. The compound's ability to induce apoptosis in cancer cells has been explored in multiple studies. A recent investigation published in Cancer Research demonstrated that Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate selectively targets cancer cells by disrupting mitochondrial function and activating caspase-dependent apoptotic pathways. These findings suggest that the compound could be a valuable lead for developing new anticancer agents.

In addition to its therapeutic applications, Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate has been studied for its potential as a chemical probe in biological research. The compound's unique structure makes it an excellent tool for investigating the role of specific functional groups in biological processes. For example, researchers have used Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate to study the effects of fluorine substitution on receptor binding and signaling pathways.

The synthesis of Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate has been optimized to ensure high yields and purity. Various synthetic routes have been reported, including multistep processes involving selective functional group transformations and protection/deprotection strategies. These methods have enabled researchers to produce large quantities of the compound for both academic and industrial applications.

The safety profile of Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate has also been extensively evaluated. Preclinical toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These findings support its potential for further clinical development.

In conclusion, Ethyl 4-cyano-5-difluoromethoxy-2-fluorophenylacetate (CAS No. 1805482-02-3) is a promising compound with a diverse range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a novel therapeutic agent.

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